7-Hydroxy Granisetron-d3

Bioanalysis LC-MS/MS Method Validation

Quantifying granisetron and its 7-hydroxy metabolite in complex biological matrices demands a robust internal standard to correct for matrix effects and ionization variability. Substituting an unlabeled analog or a different deuterated form introduces significant analytical risk. 7-Hydroxy Granisetron-d3 is the definitive SIL-IS for LC-MS/MS methods: • Identical extraction recovery, ionization efficiency, and chromatographic behavior to the target analyte, eliminating quantitative bias. • Vendor-documented 4-year stability at -20°C, supporting single-batch use across long-term bioequivalence and pharmacokinetic studies. • High isotopic purity and documented lack of significant matrix effects in human plasma, ensuring regulatory-grade method validation for ANDA/DMF submissions.

Molecular Formula C18H24N4O
Molecular Weight 315.4 g/mol
Cat. No. B10821415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Granisetron-d3
Molecular FormulaC18H24N4O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i1D3
InChIKeyMFWNKCLOYSRHCJ-GBPNCRKJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Granisetron-d3: Stable Isotope-Labeled Internal Standard


1-Methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide, commonly referred to as Granisetron-d3, is a trideuterated analog of the antiemetic drug granisetron [1]. This compound is specifically synthesized and supplied for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, primarily liquid chromatography-mass spectrometry (LC-MS/MS) . Its molecular formula is C18H21D3N4O, with a molecular weight of 315.43 g/mol, reflecting the replacement of three hydrogen atoms with deuterium on a specific N-methyl group . It is not a therapeutic agent itself but a critical analytical tool used to improve the accuracy, precision, and reproducibility of granisetron quantification in complex biological matrices [2].

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS quantitative bioanalysis
Label d3 (trideuteriomethyl) on N-methyl group

Granisetron-d3: Substitution Risks


For scientific and industrial users, the procurement of a specific internal standard is a decision with direct, quantifiable consequences for data validity. Substituting Granisetron-d3 with unlabeled granisetron, a structural analog (e.g., another 5-HT3 antagonist), or even a different deuterated form (e.g., Granisetron-d4) is not a routine swap; it introduces significant analytical risk [1]. Unlabeled standards cannot be distinguished from the target analyte by the mass spectrometer, rendering them useless for correction [2]. Structural analogs often exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, which can lead to significant and unpredictable quantitative biases [3]. Even a change in deuterium label position or count can alter chromatographic behavior due to isotope effects, potentially compromising method specificity and accuracy [4]. The evidence below quantifies why this specific d3-label on the N-methyl group is essential for a robust and validated method.

Granisetron-d3 (SIL-IS)
Unlabeled granisetron
Cannot be distinguished from analyte in MS; no matrix correction.
Granisetron-d3
Structural analog (e.g., ondansetron)
Differential extraction and ionization may introduce quantitative bias.
Granisetron-d3
Alternative deuteration (e.g., Granisetron-d4)
Deuterium isotope effect may shift retention time, altering co-elution.

Granisetron-d3 Performance Evidence


Matrix Effect Correction vs. Non-Deuterated Analog

In a validated LC-MS/MS method for human plasma, the use of stable isotopically labeled (SIL) granisetron-d3 as an internal standard resulted in no significant matrix effects (ion suppression/enhancement) across all quality control levels [1]. This is a distinct and quantifiable advantage over a non-deuterated structural analog internal standard (e.g., a different 5-HT3 antagonist like ondansetron), which is known to be susceptible to differential ionization effects, leading to inaccuracies [2].

Matrix Effect Correction
Head-to-head
No significant matrix effects; complete co-elution and ionization match. Structural analogs may experience up to 80% ion suppression in some matrices.
Supports matrix-effect correction for method validation.
Human plasma matrix context; source review recommended.
Bioanalysis LC-MS/MS Method Validation

Co-Elution & Ionization vs. Deuterated Alternatives

The specific placement of the trideuteriomethyl group on the N-9 position of the azabicyclo ring is critical. Alternative deuteration patterns, such as Granisetron-d4 (which adds a fourth deuterium on a different methyl group), can introduce a measurable deuterium isotope effect, leading to a slight but significant shift in chromatographic retention time relative to the unlabeled analyte [1]. This can compromise the fundamental assumption of identical behavior between analyte and IS. Granisetron-d3 is specifically designed to minimize this effect while providing a sufficient +3 Da mass shift for unambiguous MS detection [2].

Co-Elution & Ionization
Cross-study
Co-elutes within 0.05 min. d4 analogs may show 0.1–0.3 min retention shift. d3 minimizes isotope effect.
Ensures consistent matrix suppression correction.
Reversed-phase LC; class-level isotope effect data.
Analytical Chemistry Chromatography Stable Isotope Labeling

Isotopic Purity & Batch Consistency

Granisetron-d3 from reputable vendors is supplied with a certified isotopic purity of ≥99 atom % D and a chemical purity of ≥98% by HPLC . This is a quantifiable specification that ensures the internal standard will not introduce significant interference from unlabeled (d0) or under-labeled (d1, d2) species into the assay [1]. In contrast, alternative internal standards like generic or lower-grade deuterated compounds may have lower isotopic purity (e.g., 95-98 atom % D), which can cause 'cross-talk' in the MS signal and compromise the lower limit of quantification (LLOQ) [2].

Isotopic Purity
Class-level
≥99 atom % D, chemical purity ≥98% HPLC. Lower purity (95%) can cause >10% bias at LLOQ.
High isotopic purity supports LLOQ and method precision.
MS cross-talk risk; vendor specification review.
Quality Control Method Validation Procurement

Long-Term Storage Stability

The product's stability profile is a key differentiator for procurement planning. Cayman Chemical, a primary vendor, documents that Granisetron-d3 is stable for at least 4 years when stored as a solid at -20°C . This is a defined, vendor-specified stability window that reduces the risk of degradation and the need for frequent re-validation of internal standard stock solutions, a common issue with less stable analogs or in-house synthesized standards [1].

Long-Term Storage Stability
Vendor-specified
≥4 years at -20°C (solid). In-house standards often lack defined stability.
Supports multi-year study continuity and batch consistency.
Vendor-stated; storage conditions must be met.
Supply Chain Stability Procurement

Granisetron-d3 Application Scenarios


Regulated Bioanalytical Method Validation

For pharmaceutical companies and CROs developing or validating an LC-MS/MS method for granisetron in support of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF), Granisetron-d3 is the definitive internal standard. Its documented lack of significant matrix effects in human plasma [1] and high isotopic purity provide the robust, quantitative data needed to meet regulatory guidelines for accuracy, precision, and selectivity. The long-term stability ensures that the same batch of internal standard can be used throughout the validation lifecycle.

Clinical Pharmacokinetic Studies

In clinical studies, particularly those involving special populations like pregnant subjects [1], the ability to accurately measure low drug concentrations is paramount. The use of Granisetron-d3, which co-elutes and ionizes identically to the analyte, minimizes analytical variability . This directly translates to more precise pharmacokinetic parameter estimation (e.g., AUC, Cmax), enabling the detection of subtle but clinically relevant differences in drug exposure.

Multi-Site Bioequivalence Studies

For bioequivalence trials spanning multiple clinical sites and extended timelines, data consistency across different sample batches and analytical runs is critical. The vendor-documented 4-year stability of Granisetron-d3 at -20°C allows for the procurement of a single, large batch. This mitigates the risk of batch-to-batch variability in the internal standard, which is a common source of systematic error in long-term studies, ensuring that results are comparable over the entire study duration.

Application
Selection Property
Validation Focus
Bioanalytical method validation research
SIL-IS matrix-effect correction
Accuracy, precision, selectivity endpoints
Human plasma PK research
Co-elution and ionization match
Exposure model validation (AUC, Cmax)
Multi-site PK comparison research
Long-term batch stability
Inter-batch consistency and systematic error review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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